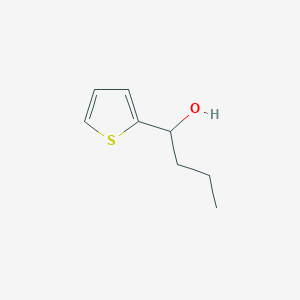

(+/-)-a-Propyl-2-thiophenemethanol

Description

Significance of Thiophene-Containing Alcohols in Contemporary Organic Synthesis Research

Thiophene-containing alcohols, and specifically α-substituted 2-thiophenemethanols, are valuable intermediates in organic synthesis. Their utility stems from the reactivity of both the thiophene (B33073) ring and the alcohol functional group. The thiophene nucleus, being an electron-rich aromatic system, is prone to electrophilic substitution reactions, allowing for further functionalization. nih.govnih.gov The hydroxyl group, on the other hand, can undergo a variety of transformations, including oxidation to aldehydes or ketones, and conversion to leaving groups for nucleophilic substitution reactions. smolecule.com

These alcohols serve as building blocks for the synthesis of more complex molecules with potential biological activities. ontosight.ai For instance, they are precursors to various thiophene-substituted ketones, which can be synthesized through dehydrogenative coupling reactions catalyzed by transition metals like manganese or iridium. researchgate.netresearchgate.net Furthermore, the dehydration of thiophene-containing alcohols leads to the formation of vinylthiophenes, which are important monomers for the synthesis of conducting polymers. e-bookshelf.de The versatility of these compounds makes them crucial starting materials for creating a diverse library of thiophene derivatives for various research applications. espublisher.com

Overview of α-Substituted Thiophenemethanol Derivatives in Academic Literature

The academic literature describes a wide array of α-substituted thiophenemethanol derivatives, each with unique properties and potential applications. The substituent at the α-position significantly influences the compound's chemical and physical characteristics.

For example, the introduction of amino groups, as seen in compounds like α-[2-(dimethylamino)ethyl]-2-thiophenemethanol, can impart basicity and enhance water solubility, which is often a desirable trait for pharmaceutical applications. ontosight.ailookchem.com Chiral versions of these amino-alcohols are also of interest for developing stereospecific drugs. lookchem.com

The synthesis of these derivatives often involves the reaction of a thiophene-based organometallic reagent with an appropriate aldehyde or ketone, or the reduction of a corresponding ketone. e-bookshelf.de The reactivity of the thiophene ring allows for further modifications, such as halogenation, which can be a precursor for cross-coupling reactions to introduce aryl groups. acs.org

Below is an interactive data table summarizing some examples of α-substituted thiophenemethanol derivatives found in the literature, highlighting the diversity of this class of compounds.

| Compound Name | α-Substituent | Key Features/Applications |

| (+/-)-α-Propyl-2-thiophenemethanol | Propyl | The focus of this article, a simple alkyl-substituted derivative. |

| α-[2-(Dimethylamino)ethyl]-2-thiophenemethanol | 2-(Dimethylamino)ethyl | Contains a basic amino group, potential pharmaceutical intermediate. ontosight.ailookchem.com |

| α-(o-Chlorobenzyl)-α-(2-(dimethylamino)ethyl)-2-thiophenemethanol hydrochloride | o-Chlorobenzyl and 2-(dimethylamino)ethyl | A more complex derivative with potential therapeutic applications. ontosight.ai |

| 2-Thiophenemethanol (B153580), 5-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride | (2-(Dimethylamino)ethoxy)methyl and 5-chloro | A chlorinated derivative with potential use in medicinal chemistry. smolecule.com |

| (alpha-(2-(Diethylamino)propyl)-alpha-2-thienyl)thiophene-2-methanol | 2-(Diethylamino)propyl and another thiophene ring | A di-thienyl derivative with a basic side chain. nih.gov |

Emerging Research Directions and Challenges in Thiophene-Based Chemistry

The field of thiophene-based chemistry is continually evolving, with several exciting research directions and persistent challenges.

Emerging Research Directions:

Development of Novel Catalytic Systems: There is ongoing research into developing more efficient and selective catalysts for the functionalization of thiophenes. This includes the use of earth-abundant metals and novel ligand designs for cross-coupling reactions and C-H activation. researchgate.netubc.ca

Thiophene-Based Materials for Electronics: Poly- and oligothiophenes are prime candidates for use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net Research is focused on fine-tuning the electronic properties of these materials by modifying the thiophene core and the substituents. ubc.ca

Medicinal Chemistry Applications: Thiophene derivatives continue to be a rich source of new drug candidates. nih.gov Current research is exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govontosight.ai The design of thiophene-based ligands for targeting specific biological macromolecules is also a significant area of investigation. nih.gov

Challenges:

Site-Selectivity in Functionalization: Controlling the regioselectivity of electrophilic substitution and other functionalization reactions on the thiophene ring can be challenging, especially in polysubstituted systems. acs.org

Synthesis of Complex Derivatives: The synthesis of complex thiophene-containing molecules often requires multi-step sequences, which can be inefficient and generate significant waste. Developing more convergent and atom-economical synthetic routes is a key challenge. ontosight.ai

Stability and Processing of Thiophene-Based Polymers: While promising for electronic applications, the stability and processability of some thiophene-based polymers can be limiting factors. Researchers are working to improve these properties through structural modifications. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-2-ylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OS/c1-2-4-7(9)8-5-3-6-10-8/h3,5-7,9H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHDZNURJWUSJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for α Propyl 2 Thiophenemethanol and Analogues

Established Synthetic Routes for α-Substituted Thiophenemethanols

Traditional organic synthesis provides robust and well-documented pathways for the creation of α-substituted thiophenemethanols, including α-propyl-2-thiophenemethanol. These methods primarily involve Grignard reagent chemistry and the reduction of carbonyl compounds.

Grignard Reagent-Mediated Syntheses of Thiophenemethanol Derivatives

The Grignard reaction is a versatile and fundamental carbon-carbon bond-forming reaction in organic chemistry. sigmaaldrich.combyjus.com It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, such as an aldehyde or ketone. byjus.comchemie-brunschwig.ch For the synthesis of α-substituted-2-thiophenemethanols, a common strategy is the reaction of a 2-thienylmagnesium halide with an appropriate aldehyde. sigmaaldrich.comrsc.org

Specifically, to synthesize α-propyl-2-thiophenemethanol, 2-thienylmagnesium bromide can be reacted with butyraldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a secondary alcohol after an acidic workup. sigmaaldrich.com The Grignard reagent itself is prepared by reacting an organohalide, such as 2-bromothiophene (B119243), with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.comlibretexts.org This method is broadly applicable for creating a variety of 1-(2-thienyl)-carbinols. sigmaaldrich.com For instance, reacting 2-thienylmagnesium bromide with isochroman (B46142) has been shown to proceed effectively. rsc.org

The versatility of this method is demonstrated by its use in synthesizing various thiophene (B33073) derivatives. For example, α-trihalomethyl-2-thiophenemethanols can be prepared by reacting the Grignard reagent from 2-bromothiophene with trichloroacetaldehyde. google.com Furthermore, this chemistry is utilized in materials science for creating thiophene-functionalized polymers by reacting 2-thienylmagnesium bromide with a suitable polymer precursor. researchgate.net

Table 1: Examples of Grignard Reagent-Mediated Syntheses

| Grignard Reagent | Electrophile | Product | Reference |

| 2-Thienylmagnesium bromide | Butyraldehyde | (+/-)-α-Propyl-2-thiophenemethanol | sigmaaldrich.com |

| 2-Thienylmagnesium bromide | Trichloroacetaldehyde | α-Trichloromethyl-2-thiophenemethanol | google.com |

| 2-Thienylmagnesium bromide | Isochroman | 1-(2-Thienyl)isochroman | rsc.org |

| Arylmagnesium bromide | Ethers (e.g., isochroman) | α-Aryl substituted ethers | rsc.org |

Reduction-Based Approaches for Alcohol Formation, including Aldehyde Reduction

The reduction of carbonyl compounds is another cornerstone of organic synthesis for producing alcohols. To synthesize (+/-)-α-propyl-2-thiophenemethanol, the corresponding ketone, 2-butyrylthiophene (also known as 1-(2-thienyl)butan-1-one), can be reduced.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation. commonorganicchemistry.com It is a mild reagent that selectively reduces aldehydes and ketones to primary and secondary alcohols, respectively. commonorganicchemistry.commasterorganicchemistry.com The reaction mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. numberanalytics.comlibretexts.org This is typically followed by a protonation step, often from a protic solvent like methanol (B129727) or ethanol, to yield the final alcohol product. numberanalytics.comlibretexts.org While NaBH₄ is effective for ketones, it is generally not strong enough to reduce esters, amides, or carboxylic acids under normal conditions. commonorganicchemistry.commasterorganicchemistry.com

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used and will reduce a wider range of carbonyl-containing functional groups. libretexts.org The Birch reduction of 2-acylthiophenes has also been explored, which can lead to various reduced products depending on the reaction conditions. researchgate.net

For achieving enantiomerically enriched alcohols, asymmetric reduction methods are employed. This can involve the use of chiral catalysts. For example, the bis(dihydrogen) complex [RuH₂(η²-H₂)₂(PCy₃)₂] has been shown to be an effective catalyst precursor for the homogeneous hydrogenation of 2-acetylthiophene (B1664040) to 1-(2-thienyl)ethanol under mild conditions. acs.org Other approaches utilize chiral auxiliaries or catalysts like the Corey-Bakshi-Shibata (CBS) catalyst for the enantioselective reduction of ketones. hbni.ac.in

Table 2: Reduction of 2-Acylthiophenes to 1-(2-Thienyl)alkanols

| Substrate (2-Acylthiophene) | Reducing Agent/Catalyst | Solvent | Product | Yield | Reference |

| 2-Acetylthiophene | CoSₓ | - | 2-Ethylthiophene | - | acs.org |

| 2-Benzoylthiophene | CoSₓ | - | 2-Benzylthiophene | - | acs.org |

| 2-Acetylthiophene | [RuH₂(η²-H₂)₂(PCy₃)₂] / H₂ | - | 1-(2-Thienyl)ethanol | - | acs.org |

| 2-Thiophenecarboxaldehyde | [RuH₂(η²-H₂)₂(PCy₃)₂] / H₂ | - | 2-Thiophenemethanol (B153580) | - | acs.org |

| General Ketones | NaBH₄ | Methanol/Ethanol | Secondary Alcohols | High | masterorganicchemistry.comnumberanalytics.com |

| α-Keto-β-lactams | Ni-catalyst / H₂ | - | α-Hydroxy-β-lactams | up to 92% | nih.gov |

Enzymatic Synthesis Strategies and Biocatalysis

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and milder reaction conditions compared to traditional methods. Lipases are particularly versatile enzymes used in these processes. nih.gov

Lipase-Catalyzed Approaches for Thiophene-Functionalized Polymer Macromonomers

Lipases, which are hydrolase enzymes, can be used to catalyze polymerization reactions in non-aqueous environments. One notable application is the synthesis of end-functionalized polyesters. In this context, thiophenemethanol can act as an initiator for the ring-opening polymerization (ROP) of lactones, such as ε-caprolactone (ε-CL). researchgate.net

For example, 3-thiophenemethanol (B153581) has been used to initiate the enzyme-assisted ROP of ε-CL, catalyzed by immobilized Candida antarctica lipase (B570770) B (Novozym 435). This reaction yields poly(ε-caprolactone) (PCL) with a thiophene group at one end of the polymer chain (the α-terminus). Subsequently, a terminating agent like 3-thiopheneacetic acid can be added to introduce a thiophene group at the other end (the ω-terminus), resulting in an α,ω-thiophene-capped PCL macromonomer. researchgate.net These functionalized macromonomers can then be used in further polymerization reactions, such as electropolymerization, to create novel copolymers. researchgate.net

Investigation of Enzyme Kinetics and Mechanism in Thiophenemethanol-Related Reactions

Understanding the kinetics and mechanism of enzyme-catalyzed reactions is crucial for optimizing reaction conditions and improving yields and selectivity. Lipase-catalyzed reactions have been studied in various contexts, including their application in Michael additions involving thiophene derivatives.

A study on the lipase-catalyzed Michael addition between trans-2-(2-nitrovinyl)thiophene and acetylacetone (B45752) provides insights into the factors influencing these reactions. acs.org The study found that tertiary amides, such as N-methyl-2-pyrrolidone (NMP), as solvents can significantly increase the reaction rate and enantioselectivity when catalyzed by porcine pancreatic lipase (PPL). The effect of temperature was also investigated, showing that the reaction rate increased with temperature up to a certain point, after which enzyme denaturation likely occurred. acs.org For instance, in the PPL-catalyzed reaction in NMP, the enantiomeric excess (ee) increased up to 35 °C and then declined at higher temperatures. acs.org Such kinetic studies often suggest a Ping-Pong Bi-Bi reaction mechanism, where the enzyme binds and reacts with one substrate before releasing a product and then binding the second substrate. researchgate.net

Table 3: Kinetic Data for Lipase-Catalyzed Michael Addition of a Thiophene Derivative

| Lipase | Solvent System | Temp (°C) | Initial Rate (μmol min⁻¹ g⁻¹ enzyme) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| PPL | NMP / 5% H₂O | 35 | - | - | 55.6 | acs.org |

| PPL | NMP / 5% H₂O | 50 | - | - | 23.8 | acs.org |

| PPL | NMP / 20% H₂O | 35 | 42.3 | 69.8 | 64.7 | acs.org |

| PPL | DMAc / 20% H₂O | 35 | 34.1 | 52.2 | 48.9 | acs.org |

| PPL | DMF / 20% H₂O | 35 | 39.2 | 65.1 | 59.3 | acs.org |

| No Lipase | NMP / 20% H₂O | 35 | - | 1.9 | - | acs.org |

Data from the model reaction of trans-2-(2-nitrovinyl)thiophene and acetylacetone. acs.org

Catalytic Approaches in Thiophenemethanol Derivatization

Transition metal catalysis offers efficient and selective methods for the functionalization and derivatization of organic molecules, including those containing a thiophene ring. These methods can create complex molecules from simpler starting materials under relatively mild conditions.

One such approach is the dehydrogenative coupling of 2-thiophenemethanol with ketones, catalyzed by manganese complexes. This method provides a green and efficient one-step synthesis of thiophene-substituted ketones. The reaction proceeds under mild conditions and is applicable to a broad range of substrates. researchgate.net

Another important catalytic transformation is hydrogenation. As mentioned previously, ruthenium catalysts are effective for the hydrogenation of the carbonyl group in 2-acylthiophenes to form the corresponding alcohols. acs.org Furthermore, transition metal catalysts can be employed for the derivatization of the alcohol itself. For example, transition metal-catalyzed reactions can activate the C-O bond of the alcohol for deoxygenative functionalizations or the O-H bond for etherifications, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov The direct C-H functionalization of the thiophene ring, while challenging, is another area of active research, with transition metals playing a key role in activating these otherwise inert bonds. nih.govbeilstein-journals.org

Oxidative Transformations of Thiophenemethanols, including Esterification

The oxidation of thiophenemethanols is a fundamental transformation that can lead to valuable products such as aldehydes, ketones, or esters. The direct conversion of alcohols to esters through oxidative esterification is an attractive process due to its atom economy. Various methods have been developed for this purpose, often employing metal-based catalysts or metal-free conditions.

One approach involves the use of a basic ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM]OAc), which can catalyze the oxidative self-esterification of benzylic and aliphatic alcohols using molecular oxygen (O₂) as the oxidant without any other additives. nih.gov Mechanistic studies suggest that the cation and anion of the ionic liquid form multiple hydrogen bonds with the alcohol's hydroxyl groups, effectively catalyzing the reaction. nih.gov While this has been demonstrated for benzylic alcohols, its application to heteroaromatic alcohols like thiophenemethanol presents a viable research direction.

Alternative methods for oxidative esterification include:

Vanadium Catalysis : A combination of catalytic vanadium pentoxide (V₂O₅) and hydrogen peroxide (H₂O₂) can transform aldehydes into methyl esters in methanol. organic-chemistry.org This could be applied in a two-step, one-pot sequence where the thiophenemethanol is first oxidized to the aldehyde, which is then esterified.

N-Heterocyclic Carbene (NHC) Catalysis : NHCs can catalyze the oxidation of various alcohols to esters using manganese(IV) oxide (MnO₂) as the oxidant, achieving excellent yields. organic-chemistry.org

Hypervalent Iodine Reagents : These reagents are known to oxidize alcohols. For instance, the oxidation of 2-thiophenemethanol to 2-thiophenecarboxaldehyde has been achieved using recyclable hypervalent iodine reagents. researchgate.netnsf.gov While this specific reaction stops at the aldehyde, modifications in the reaction conditions or reagent could potentially lead to the corresponding ester. For example, the mycotoxin terrein (B1683088) is synthesized via an oxidative ring contraction, a process involving flavin-dependent monooxygenases (FMOs) that catalyze oxidative decarboxylation. nih.gov

Transfer Hydrogenation in the Conversion of Thiophenecarboxaldehydes to Thiophenemethanols

Transfer hydrogenation is a key method for the reduction of carbonyl compounds to alcohols, offering an alternative to using high-pressure molecular hydrogen. This technique typically involves a hydrogen donor, such as formic acid or isopropanol, and a metal catalyst.

The conversion of 2-thiophenecarboxaldehyde to 2-thiophenemethanol has been successfully demonstrated using this method. researchgate.net In one study, a pre-catalyst, designated C1, was shown to be 100% selective for the production of 2-thiophenemethanol from 2-thiophenecarboxaldehyde. researchgate.net The reaction utilized formic acid as the hydrogen source in the presence of triethylamine (B128534) (Et₃N). researchgate.net

| Catalyst | Hydrogen Donor | Base | Reaction Time (h) | Conversion (%) | Selectivity to 2-Thiophenemethanol (%) | Turnover Number (TON) |

|---|---|---|---|---|---|---|

| Pre-catalyst C1 | Formic Acid | Et₃N | 4 | 69 | 100 | 1371 |

Further research has explored the use of highly active single-atom iron catalysts for the catalytic transfer hydrogenation (CTH) of various aldehydes, including 2-thiophenecarboxaldehyde, using 2-propanol as the hydrogen source. researchgate.net

Organoactinide Complex Catalysis with Heteroaromatic Alcohols

Organoactinide complexes, featuring elements like thorium (Th) and uranium (U), have emerged as powerful catalysts for various organic transformations. nih.govacs.org Despite the high Lewis acidity of actinides which can sometimes inhibit catalysis by strongly binding to heteroatoms, specific complexes have shown remarkable efficiency in reactions involving heteroaromatic alcohols. nih.gov

A significant application is the catalytic addition of alcohols to carbodiimides to produce isoureas. nih.gov Thorium and uranium complexes supported by N-heterocyclic iminato ligands have been shown to effectively catalyze this reaction for a range of alcohols, including 2-thiophenemethanol. nih.gov The reactions proceed at room temperature with low catalyst loading (1 mol%) and short reaction times, yielding the desired products in excellent conversions. nih.gov The proposed mechanism involves the initial protonolysis of the actinide precatalyst by the alcohol to form an active actinide-alkoxide species. nih.gov

| Catalyst | Substrate | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| [Th-1] | 2-Thiophenemethanol | 2 | >99 |

| [U-1] | 2-Thiophenemethanol | 2 | >99 |

This represents a rare example of thorium and the first example of uranium complexes demonstrating catalytic activity with alcohol substrates. acs.org

Novel Synthetic Methodologies

Application of Recyclable Hypervalent Iodine Reagents in Thiophenemethanol Reactions

Hypervalent iodine reagents have become valuable in modern organic synthesis as environmentally benign alternatives to toxic heavy metal oxidants. researchgate.netnih.gov A key focus of recent research has been the development of recyclable versions of these reagents to improve sustainability. nsf.govumn.edu

These reagents have been successfully applied to the oxidation of thiophenemethanol. Specifically, a magnetic iron oxide nanoparticle-supported (diacetoxyiodo)benzene (B116549) reagent was used to oxidize 2-thiophenemethanol to 2-thiophenecarboxaldehyde. nsf.gov The reaction, conducted in the presence of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), afforded the aldehyde in high yield. nsf.gov A significant advantage of this system is the facile recovery of the catalyst using a magnet and its reusability for multiple cycles with minimal loss of activity. nsf.gov

| Substrate | Reagent | Co-catalyst | Product | Yield (%) | Recyclability |

|---|---|---|---|---|---|

| 2-Thiophenemethanol | Magnetic Nanoparticle-Supported (diacetoxyiodo)benzene | TEMPO | 2-Thiophenecarboxaldehyde | 88 | ~8 times |

The development of such recyclable catalytic systems represents a significant step towards more economical and environmentally friendly chemical processes. nih.govresearchgate.net

Multi-Step Organic Synthesis Techniques for Chiral and Complex Thiophene Analogues

The synthesis of structurally complex and chiral thiophene derivatives is crucial for applications in materials science and medicinal chemistry. nih.gov Multi-step synthesis provides the framework for constructing these intricate molecules from simpler, readily available starting materials.

A primary strategy for creating chiral thiophenes involves appending a chiral moiety to the thiophene ring. nih.gov For instance, the synthesis of a dextrorotatory enantiomer of a thiophene containing an amino acid residue has been reported. The synthesis begins with 3-thienylethanol, which is converted to its tosylate. This intermediate then reacts with a protected unnatural amino acid, N-t-Boc-d-Serine, to introduce the chiral center. nih.gov

Key synthetic strategies for building complex thiophene backbones include:

GRIM Metathesis : The Grignard metathesis method involves the reaction of a 2,5-dibromo-substituted thiophene with a Grignard reagent, followed by a Nickel-catalyzed coupling reaction to form polythiophenes. nih.gov

Condensation Reactions : Chiral side chains can be introduced via condensation reactions. For example, 3-[2-((S)-(+)-2-methylbutoxy)ethyl]thiophene is synthesized through the condensation of a chiral alcohol with a thiophene precursor. nih.gov

Domino Reactions : Convenient routes to complex fused ring systems like 2-heteroaryl-3-hydroxybenzo[b]thiophenes have been developed using multicomponent cyclization reactions. researchgate.net

Thionation of Biomass : Lawesson's reagent has been used in the tandem thionation of biomass-derived molecules like levulinic acid to create new classes of thiophenes. mdpi.com

These multi-step approaches, often guided by retrosynthetic analysis, are essential for accessing the diverse range of functionalized and chiral thiophene analogues required for advanced applications. youtube.com

Stereochemical Aspects and Enantioselective Synthesis

Chiral Nature of α-Substituted Thiophenemethanols

The chemical structure of α-Propyl-2-thiophenemethanol features a central carbon atom, known as the alpha (α) carbon, bonded directly to the thiophene (B33073) ring, a hydroxyl (-OH) group, a hydrogen atom, and a propyl group. When an alkyl group, such as a propyl group, is attached to this α-carbon, the carbon becomes a stereocenter or chiral center. This is because it is bonded to four different substituent groups.

The presence of this single chiral center means that α-Propyl-2-thiophenemethanol is a chiral molecule and can exist as a pair of non-superimposable mirror images called enantiomers. These are designated as (R)-α-Propyl-2-thiophenemethanol and (S)-α-Propyl-2-thiophenemethanol. A mixture containing equal amounts of both the (R) and (S) enantiomers is known as a racemic mixture, denoted as (+/-)-α-Propyl-2-thiophenemethanol. The distinct spatial arrangement of atoms in each enantiomer can lead to different interactions with other chiral molecules, such as biological receptors, making the synthesis of single enantiomers a critical goal in medicinal and materials chemistry.

Asymmetric Catalysis for Enantioselective α-Propyl-2-thiophenemethanol Production

To overcome the challenges of separating a racemic mixture, significant research has been devoted to asymmetric catalysis, which aims to directly synthesize a single, desired enantiomer with high purity.

The enantioselective synthesis of chiral alcohols like α-propyl-2-thiophenemethanol relies on the use of chiral catalysts. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. Several classes of catalysts have been developed for asymmetric additions to carbonyl compounds, which are applicable to the synthesis of thiophenemethanol derivatives.

Chiral Lewis and Brønsted Acids: Complexes of Lewis acids with chiral ligands, such as a Lanthanum triflate/pybox complex, can effectively catalyze the enantioselective addition of nucleophiles to carbonyl precursors. Similarly, chiral Brønsted acids, like chiral phosphoric acid (CPA), are powerful organocatalysts for these transformations.

Chiral Organocatalysts: Small organic molecules that are chiral can act as catalysts. Derivatives of the amino acid proline, such as diphenylprolinol TMS ether, have been successfully used in asymmetric reactions. Chiral thiourea (B124793) derivatives are another prominent class of organocatalyst; they function through hydrogen-bond donation to activate the carbonyl substrate.

Biocatalysts: Enzymes, such as ene reductases, offer a green and highly selective alternative for producing chiral compounds, often achieving excellent enantiomeric excess (ee) under mild conditions.

The selection of the catalyst is crucial and is often tailored to the specific substrate to maximize both chemical yield and stereoselectivity.

A critical aspect of developing a new asymmetric catalytic method is to investigate its substrate scope. This involves testing the reaction with a variety of substrates to understand the catalyst's generality and limitations. For the synthesis of α-propyl-2-thiophenemethanol, this would involve reacting 2-acetylthiophene (B1664040) with a propyl nucleophile (or a related reaction) in the presence of various chiral catalysts.

Research in this area typically presents findings in a tabular format, detailing how changes in the catalyst, solvent, temperature, and substrate structure affect the reaction's outcome. Key metrics are the conversion (yield) of the product and the enantiomeric excess (ee), which measures the purity of the desired enantiomer.

| Entry | Chiral Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | (R)-CBS Catalyst | Toluene | -20 | 85 | 92 (S) |

| 2 | La(OTf)3/(S)-PyBox | CH2Cl2 | -40 | 91 | 95 (S) |

| 3 | Chiral Phosphoric Acid (CPA-1) | Toluene | 0 | 78 | 88 (R) |

| 4 | Thiourea Catalyst (TU-3) | Hexane | 25 | 65 | 81 (R) |

This table is illustrative, based on typical results from asymmetric catalysis literature, and demonstrates how catalyst and condition screening is used to optimize the stereoselective synthesis.

Diastereoisomer Stability and Conformational Analysis

Beyond chirality, the flexibility of the propyl group in α-propyl-2-thiophenemethanol allows the molecule to adopt various three-dimensional shapes, or conformations, through rotation around its single bonds. The most significant rotations are around the Cα-thiophene and the Cα-Cβ bonds of the propyl group. The different staggered arrangements are known as conformers (or rotamers) and can be described as anti (or trans) and gauche.

The relative stability of these conformers is determined by a delicate balance of steric hindrance and weak intramolecular interactions. Computational chemistry, using methods such as the CCSD/cc-pVDZ level of theory, is a powerful tool for predicting the geometries and relative energies of these conformers. Experimental techniques like low-temperature infrared or microwave spectroscopy can

Advanced Spectroscopic and Analytical Characterization Techniques

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic techniques form the cornerstone of molecular characterization, each providing unique insights into the compound's structure based on the interaction of molecules with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and dynamics of atoms.

For (+/-)-α-Propyl-2-thiophenemethanol, ¹H NMR spectroscopy would be expected to show distinct signals for each unique proton. The protons on the thiophene (B33073) ring typically appear in the aromatic region (δ 6.8-7.4 ppm). The proton on the carbon bearing the hydroxyl group (the carbinol proton) would likely appear as a triplet around δ 4.8-5.2 ppm, coupled to the adjacent methylene (B1212753) group of the propyl chain. The propyl group protons would present as a complex pattern: a multiplet for the α-methylene group (adjacent to the carbinol), a sextet for the β-methylene group, and a triplet for the terminal methyl group, with chemical shifts moving progressively upfield (away from the deshielding thiophene and hydroxyl groups) rsc.orgdocbrown.info.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms of the thiophene ring would resonate at the lower field end of the spectrum (δ 123-150 ppm), with the carbon attached to the carbinol group being the most deshielded nih.gov. The carbinol carbon itself would produce a signal in the typical range for secondary alcohols (δ 65-75 ppm) rsc.org. The carbons of the propyl chain would appear at higher field strengths rsc.orgrsc.org.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign these signals. A COSY spectrum would show correlations between coupled protons, confirming the connectivity of the propyl chain and its attachment to the carbinol carbon, as well as the relationships between the protons on the thiophene ring. An HSQC spectrum would link each proton signal to its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.

Interactive Table: Predicted ¹H NMR Data for (+/-)-α-Propyl-2-thiophenemethanol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Thiophene H5 | ~7.3 | Doublet of doublets | J ≈ 5.0, 1.2 |

| Thiophene H3, H4 | ~6.9-7.0 | Multiplet | - |

| Carbinol CH-OH | ~5.0 | Triplet | J ≈ 6.5 |

| Propyl α-CH₂ | ~1.9 | Multiplet | - |

| Propyl β-CH₂ | ~1.4 | Sextet | J ≈ 7.4 |

| Propyl γ-CH₃ | ~0.9 | Triplet | J ≈ 7.4 |

| Hydroxyl OH | Variable | Singlet (broad) | - |

Interactive Table: Predicted ¹³C NMR Data for (+/-)-α-Propyl-2-thiophenemethanol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene C2 (ipso) | ~150 |

| Thiophene C5 | ~127 |

| Thiophene C3 | ~125 |

| Thiophene C4 | ~124 |

| Carbinol C-OH | ~70 |

| Propyl α-C | ~40 |

| Propyl β-C | ~19 |

| Propyl γ-C | ~14 |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. It is an excellent method for identifying the functional groups present in a molecule.

The FTIR spectrum of (+/-)-α-Propyl-2-thiophenemethanol is expected to exhibit several characteristic absorption bands. A prominent, broad band would appear in the region of 3200-3550 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group; its broadness is a result of intermolecular hydrogen bonding docbrown.info. The C-H stretching vibrations of the thiophene ring would produce sharp peaks just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group would appear just below 3000 cm⁻¹ docbrown.info.

Interactive Table: Predicted FTIR Absorption Bands for (+/-)-α-Propyl-2-thiophenemethanol

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3200-3550 | Strong, Broad |

| C-H Stretch (Aromatic) | Thiophene Ring | 3050-3150 | Medium, Sharp |

| C-H Stretch (Aliphatic) | Propyl Group | 2850-2960 | Strong, Sharp |

| C=C Stretch | Thiophene Ring | 1400-1600 | Medium |

| C-O Stretch | Secondary Alcohol | 1050-1150 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through the analysis of fragmentation patterns, valuable structural information.

In the electron ionization (EI) mass spectrum of (+/-)-α-Propyl-2-thiophenemethanol (molar mass: 156.25 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z = 156. The stability of the molecular ion can vary, but it is often observable in aromatic alcohols.

The most significant fragmentation pathway for alcohols is typically alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. For this molecule, alpha-cleavage could occur in two ways:

Loss of the propyl radical (•C₃H₇), leading to a highly stable, resonance-delocalized fragment ion [Thiophene-CH=OH]⁺ at m/z = 113. This is often the base peak in the spectrum of such compounds.

Loss of the thienyl radical, resulting in a [C₃H₇-CH=OH]⁺ fragment at m/z = 73.

Interactive Table: Predicted Mass Spectrometry Fragments for (+/-)-α-Propyl-2-thiophenemethanol

| m/z Value | Predicted Ion Structure | Fragmentation Pathway |

| 156 | [C₈H₁₂OS]⁺ | Molecular Ion [M]⁺ |

| 138 | [C₈H₁₀S]⁺ | Loss of H₂O |

| 113 | [C₅H₅OS]⁺ | Alpha-cleavage (loss of •C₃H₇) |

| 83 | [C₄H₃S]⁺ | Thienyl cation |

| 73 | [C₄H₉O]⁺ | Alpha-cleavage (loss of •C₄H₃S) |

Advanced Structural Characterization Methods

While the spectroscopic methods above define the molecular connectivity, advanced characterization methods can provide precise data on the molecule's three-dimensional architecture in different physical states.

X-ray Crystallography for Solid-State Molecular Architecture and Bonding

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its solid, crystalline state. By diffracting X-rays off a single crystal, a three-dimensional map of electron density can be generated, from which the precise positions of atoms can be determined mdpi.com.

If a suitable single crystal of (+/-)-α-Propyl-2-thiophenemethanol could be grown, X-ray diffraction analysis would provide a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles within the molecule. It would reveal the preferred conformation of the propyl group relative to the thiophene ring in the solid state. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, that dictate how the molecules pack together to form the crystal lattice mdpi.com. As the compound is a racemate ((+/-)), the crystal structure would show how the two enantiomers are arranged within the unit cell.

Microwave and Rotational Spectroscopy for Gas-Phase Conformation and Intermolecular Interactions

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. To be observable by this method, a molecule must possess a permanent dipole moment, which (+/-)-α-Propyl-2-thiophenemethanol does tanta.edu.eg. The analysis of the rotational spectrum allows for the extremely precise determination of the molecule's moments of inertia.

Reaction Mechanisms and Catalytic Transformations

Mechanistic Investigations of Synthetic Pathways

Understanding the intricate details of reaction pathways, including the kinetics, intermediates, and transition states, is fundamental to controlling and improving the synthesis of thiophenemethanol derivatives.

Kinetic Studies of Thiophenemethanol Chemical Reactions

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. In the context of reactions involving thiophenemethanol derivatives, kinetic analysis helps in elucidating the reaction mechanism. For instance, in the catalytic addition of alcohols to carbodiimides promoted by organoactinide complexes, kinetic studies were instrumental in proposing a plausible reaction mechanism. acs.org The investigation revealed that the reaction rate is dependent on the concentrations of the catalyst and the alcohol, but independent of the carbodiimide (B86325) concentration, suggesting a rapid initial reaction between the catalyst and the alcohol. acs.org

Similarly, in the racemization of secondary alcohols catalyzed by ruthenium complexes, kinetic studies showed that the electronic properties of the substrate are a determining factor for which step in the catalytic cycle is rate-determining. diva-portal.org This knowledge allows for the rational design of more efficient catalysts by matching their electronic properties with those of the substrate. diva-portal.org

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

In situ spectroscopic techniques are powerful tools for monitoring reactions in real-time, enabling the detection and characterization of transient intermediates. Techniques like Fourier Transform Infrared (FTIR) spectroscopy have been successfully employed to study the mechanism and kinetics of reactions involving thiophenemethanol precursors. researchgate.net For example, in the Paal-Knorr synthesis of pyrrole (B145914) derivatives, in situ FTIR allowed for the identification and quantification of reactants, products, and a key hemiacetal amine intermediate. researchgate.net This level of detail provides a deeper understanding of the reaction pathway.

The capture and identification of critical intermediates are paramount for establishing catalytic cycles. dicp.ac.cn In some transition metal-catalyzed reactions, metal-hydride species and alkenyl heteroarene intermediates have been identified as key players. mdpi.com The ability to observe these species directly validates proposed mechanistic steps.

Elucidation of Intermediates and Transition States in Catalytic Cycles

Computational studies, particularly Density Functional Theory (DFT), have become indispensable for elucidating the structures of intermediates and transition states in catalytic cycles that are often difficult to observe experimentally. nih.govrsc.org These studies can provide detailed geometric and energetic information about the entire reaction coordinate. nih.gov For example, in the Rh(I)-catalyzed (5+2) cycloaddition, DFT calculations have been used to map out the complete catalytic cycle, including substrate-catalyst complexes, oxidative addition transition states, metallacycle intermediates, and reductive elimination transition states. nih.gov

The analysis of transition state geometries can reveal crucial insights into catalyst efficiency. It has been shown that the effectiveness of a catalyst can be a function of how well it accommodates the geometry of the substrate in the transition state. nih.gov The energy span model, a theoretical tool, can be used to analyze the Gibbs free energy profile of a catalytic cycle to identify the turnover-determining intermediates and transition states. osti.gov

Catalytic Roles and Reactivity of Thiophenemethanol Derivatives

Thiophenemethanol and its derivatives can act as substrates in various catalytic reactions and can also be incorporated into the structure of catalysts, influencing their activity and selectivity.

Thiophenemethanol as a Substrate in Transition Metal-Catalyzed Reactions

2-Thiophenemethanol (B153580) has been shown to be an effective C-alkylating reagent in iridium-catalyzed reactions for the functionalization of methyl heteroarenes. mdpi.com This type of reaction, known as an auto-transfer hydrogenative (ATH) reaction, proceeds through a series of steps involving the dehydrogenation of the alcohol to the corresponding aldehyde, condensation with the heteroarene, and subsequent hydrogenation of the resulting unsaturated intermediate. mdpi.com

Furthermore, thiophenemethanol derivatives can undergo multicomponent oxidative cyclization reactions. For instance, 3-thiophenemethanol (B153581) has been successfully used in a molecular-oxygen-mediated synthesis of N-heterocycles bearing a tertiary alcohol unit, where oxygen acts as both the oxidant and the oxygen source. acs.org

The versatility of thiophenemethanol as a substrate is also evident in its use in the synthesis of pyrrole esters, which can serve as fragrance precursors. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions with Thiophenemethanol Substrates

| Catalyst System | Substrate | Reaction Type | Product Type | Reference |

| [Cp*IrCl2]2 | 2-Thiophenemethanol | C-alkylation | Alkyl-substituted heteroarenes | mdpi.com |

| Metal- and catalyst-free (O2 mediated) | 3-Thiophenemethanol | Multicomponent oxidative cyclization | N-heterocycles with tertiary alcohol | acs.org |

| Not specified | 2-Thiophenemethanol | Esterification | Pyrrole esters | researchgate.net |

Homogeneous and Heterogeneous Catalysis Studies in Thiophene (B33073) Chemistry

Catalysis is central to the chemical transformation of thiophene derivatives, with both homogeneous and heterogeneous systems offering distinct advantages. Homogeneous catalysis, where the catalyst and reactants exist in a single phase, allows for high selectivity and precise control over reactions through the design of transition metal complexes and ligands. mt.com Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, is prized for its robustness, high-temperature stability, and ease of catalyst recovery and recycling. acs.orgbaranlab.org

In the context of thiophene chemistry, catalysis is crucial for a variety of transformations. A significant area of study is hydrodesulfurization (HDS), a process vital for removing organosulfur compounds like thiophenes from petroleum fuels to reduce sulfur oxide pollution. acs.org The mechanism for HDS is believed to begin with the adsorption of the thiophene ring onto a metal catalyst surface. acs.org Studies using organometallic complexes have provided models for these surface reactions, identifying pathways for C-S bond cleavage. osti.gov

Hydrogenation is another key catalytic reaction. The bis(dihydrogen) complex [RuH₂(η²-H₂)₂(PCy₃)₂] has been identified as an effective precursor for the homogeneous hydrogenation of various thiophenes under mild conditions (80 °C, 3 bar H₂). researchgate.net This catalyst can, for example, convert 2-thiophenecarboxaldehyde to 2-thiophenemethanol. researchgate.net Similarly, iridium complexes can catalyze the hydrogenation of thiophene to tetrahydrothiophene. researchgate.net

Beyond reduction, catalytic oxidation and C-H functionalization are also important. Flavin-inspired covalent organic frameworks (COFs) have been developed as heterogeneous photocatalysts for the oxidation of 2-thiophenemethanol. rsc.org Furthermore, ligand-free ruthenium catalysts have been employed for the direct sp³ C-H alkylation of fluorene (B118485) using alcohols like 2-thiophenemethanol as alkylating agents. sci-hub.se Metal-Organic Frameworks (MOFs), such as those based on zinc, have also been demonstrated as stable, recyclable heterogeneous catalysts for reactions like CO₂ cycloaddition, highlighting the role of O/S basic sites and metal Lewis acid sites in their catalytic performance. acs.org

Table 1: Examples of Catalytic Systems in Thiophene Chemistry This table is interactive and can be sorted by clicking on the column headers.

| Catalyst Type | Catalyst Example | Substrate Example | Transformation | Reference |

|---|---|---|---|---|

| Homogeneous | [RuH₂(η²-H₂)₂(PCy₃)₂] | 2-Thiophenecarboxaldehyde | Hydrogenation | researchgate.net |

| Homogeneous | Iridium-2,3-dihydrothiophene complex | Thiophene | Hydrogenation | researchgate.net |

| Heterogeneous | Metal Sulfides (HDS catalysts) | Thiophene | Hydrodesulfurization | acs.org |

| Heterogeneous | Zn-based MOF | Styrene oxide, CO₂ | Cycloaddition | acs.org |

| Heterogeneous | Flavin-inspired COF | 2-Thiophenemethanol | Photocatalytic Oxidation | rsc.org |

| Homogeneous | Ligand-Free Ruthenium | 9H-Fluorene, 2-Thiophenemethanol | C-H Alkylation | sci-hub.se |

Non-Covalent Interactions in Thiophenemethanol Systems

The study of non-covalent interactions at a molecular level is essential for understanding the structural behavior of compounds like 2-thiophenemethanol. uva.es These interactions, though weaker than covalent bonds, dictate molecular aggregation, conformational preferences, and macroscopic properties. In the gas phase, the intermolecular complexes of such molecules can be generated through pulsed supersonic expansions and characterized with high precision using rotational spectroscopy, providing detailed insights into the forces at play. uva.es

Hydrogen Bonding Networks Involving Oxygen and Sulfur Atoms (O-H···O, O-H···S)

Hydrogen bonding is a dominant non-covalent interaction in 2-thiophenemethanol (thenyl alcohol). uva.es The primary hydrogen bond involves the hydroxyl group of the alcohol acting as a proton donor to the oxygen atom of a water molecule in a monohydrate complex (O-H···O). uva.es This interaction is fundamental to the microsolvation of the alcohol. uva.es

Table 2: Observed Hydrogen Bonding in Thiophenemethanol and Related Systems This table is interactive and can be sorted by clicking on the column headers.

| System | Interaction Type | Role of Thiophene Derivative | Description | Reference |

|---|---|---|---|---|

| Thenyl alcohol-Water | O-H···O | Donor | Primary H-bond where the alcohol's hydroxyl group donates a proton to the water oxygen. | uva.es |

| Thenyl mercaptan-Water | S-H···O | Donor | The thiol group acts as a proton donor to the water oxygen. | uva.es |

| Thenyl mercaptan-Water | O-H···S | Acceptor | The thiol sulfur acts as a proton acceptor from the water molecule. | uva.es |

| 2-thiophen-3-ylmalonic acid (Solid) | Intermolecular | Donor/Acceptor | Structures are stabilized exclusively by intermolecular hydrogen bonds. | nih.gov |

Molecular Aggregation and Dimerization Phenomena in the Gas Phase

The aggregation of 2-thiophenemethanol molecules is driven by non-covalent interactions, leading to the formation of dimers and larger clusters. Studies of these aggregates in the isolated environment of the gas phase provide fundamental data on their structure and stability. uva.es Rotational spectroscopy has been used to characterize the monohydrates of 2-thiophenemethanol, revealing the presence of tunneling splittings associated with large amplitude internal motions, such as the rotation of the water molecule within the complex. uva.es

In the case of the 2-thiophenemethanol monohydrate, the molecule retains its most stable monomer conformation to form the complex. uva.es This contrasts with the thenyl mercaptan hydrate, where the monomer must adopt a higher-energy conformation to accommodate the O-H···S hydrogen bond, illustrating the subtle energetic balances that dictate aggregate structure. uva.es

Beyond simple hydrates, 2-thiophenemethanol can also self-associate. Acid-catalyzed polycondensation reactions can occur, but under certain conditions, a head-to-head condensation between two hydroxyl groups can lead to the formation of a dimer, specifically a bis(2-methylthiophene) ether. acs.org This thermal dimerization reaction has been confirmed by spectroscopic analysis following heating. acs.org

Table 3: Characterized Molecular Aggregates of 2-Thiophenemethanol This table is interactive and can be sorted by clicking on the column headers.

| Aggregate | Environment | Key Interaction | Observation/Technique | Reference |

|---|---|---|---|---|

| Monohydrate | Gas Phase (Supersonic Jet) | O-H···O Hydrogen Bond | Tunneling splittings observed via rotational spectroscopy. | uva.es |

| Dimer (Ether) | Bulk (Heating) | C-O-C Ether Linkage | Formed via acid-catalyzed head-to-head condensation. | acs.org |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for computational studies in organic chemistry due to its balance of accuracy and computational cost. nih.gov DFT is extensively used to study thiophene (B33073) derivatives, providing crucial data on their molecular structure and stability.

DFT calculations are employed to determine the optimized geometries of molecules, predicting bond lengths, bond angles, and dihedral angles. For a molecule such as (+/-)-α-Propyl-2-thiophenemethanol, DFT would be used to find the most stable three-dimensional arrangement of its atoms. These calculations often support experimental data, as seen in studies of related compounds like 2-thiophenemethanol (B153580), where DFT is used to analyze polymerization on zeolite templates or to investigate interactions in molecular aggregates. uva.esresearchgate.net

Furthermore, DFT is critical for characterizing non-covalent interactions, such as hydrogen bonds, which are significant in the dimerization and solvation of thiophene alcohols. uva.es The theory helps in analyzing the electronic density to understand the nature and strength of these interactions. uva.es Energetic calculations using DFT can predict the relative stabilities of different conformers and the energy barriers for their interconversion. uva.es For instance, DFT has been applied to study the co-adsorption of mercury on surfaces functionalized with thiophene derivatives, revealing the adsorption mechanisms. researchgate.net

Molecular Orbital Theory (MOT) provides a framework for understanding the electronic properties of molecules by describing the distribution and energy of electrons in molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to chemical reactivity.

In the context of thiophene derivatives, MOT helps to explain their aromaticity and reactivity towards electrophiles. e-bookshelf.de The sulfur atom contributes a lone pair of electrons to the π-system, making the thiophene ring electron-rich and more reactive than benzene (B151609) in electrophilic substitution reactions. e-bookshelf.denih.gov Studies on various thiophene analogs have shown that electronic properties, such as the energy of the LUMO (ELUMO) and dipole moment, play a dominant role in modulating biological activity, a finding often derived from MOT-based calculations. researchgate.net These investigations are crucial for establishing pharmacophores and designing new molecules with desired properties. researchgate.net

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, including the identification of transition states and intermediates. nih.gov For reactions involving thiophene derivatives, such as their synthesis, oxidation, or role in catalysis, computational methods can map out the entire reaction pathway. mdpi.comcsic.es

Approaches like the coordinate driving method or interpolation techniques (e.g., Nudged Elastic Band) are used to locate transition state structures, which are often difficult to characterize experimentally. nih.gov For example, DFT calculations have been used to study the reaction mechanisms of mercury removal by thiophene-functionalized materials and to understand the catalytic oxidation of heterocyclic alcohols. researchgate.netmdpi.com These models provide insights into the activation energies and thermodynamics of each step, helping to rationalize experimental observations and predict the feasibility of new reactions.

Prediction of Spectroscopic Parameters and Conformational Preferences

Theoretical calculations are widely used to predict spectroscopic data, which can then be compared with experimental spectra for structure verification. For molecules like (+/-)-α-Propyl-2-thiophenemethanol, computational methods can predict vibrational frequencies (FT-IR, Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. Such predictions have been successfully applied to characterize related compounds like 2-acetylthiophene (B1664040) and its derivatives. researchgate.net

Conformational analysis is another key application. Molecules with flexible side chains, such as the propyl-methanol group in (+/-)-α-Propyl-2-thiophenemethanol, can exist in multiple conformations. Computational studies, often using DFT, can determine the relative energies of these conformers and the energy barriers between them. uva.es This information is crucial for understanding how the molecule behaves in different environments and how its shape influences its interactions with other molecules, such as biological receptors. Studies on similar molecules like thenyl mercaptan and thenyl alcohol have used these methods to explore their conformational landscapes. uva.es

Application of Machine Learning and QSAR/SAR Methodologies in Thiophene Chemistry

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational techniques used to correlate the chemical structure of compounds with their biological activity or other properties. caister.com In recent years, machine learning (ML) algorithms have been increasingly integrated into QSAR modeling to handle large datasets and improve predictive accuracy. nih.govacs.org

Thiophene chemistry is a field where QSAR and ML have been extensively applied. Numerous studies have developed QSAR models for various series of thiophene derivatives to predict their activity as anticancer, anti-inflammatory, anti-HCV, or antileishmanial agents. researchgate.netnih.govbenthamdirect.cominnovareacademics.innih.govacs.org These models use molecular descriptors—calculated properties representing the physicochemical characteristics of the molecules—to build a mathematical relationship with their biological activity.

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to study thiophene derivatives that inhibit specific enzymes, providing insights into the structural requirements for enhanced potency. innovareacademics.innih.gov Machine learning methods such as Support Vector Machines (SVM) and Random Forest have been employed to build classification models, for instance, to predict the genotoxicity of thiophene derivatives. researchgate.net These computational approaches accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and prioritizing the synthesis of the most promising candidates. nih.govijstr.org

Table 1: Examples of QSAR/ML Applications in Thiophene Chemistry

| Thiophene Derivative Class | Target/Activity | Computational Method(s) | Key Findings/Descriptors | Reference |

|---|---|---|---|---|

| Anti-HCV Agents | Anti-Hepatitis C Virus | QSAR | Activity correlated with molecular connectivity and Hammett constant. | benthamdirect.com |

| PLK1 Inhibitors | Anticancer (Polo-like kinase 1) | 3D-QSAR (CoMFA, CoMSIA), Docking | Statistically significant models (q² up to 0.845) were derived to guide the design of new leads. | innovareacademics.in |

| Tubulin Inhibitors | Anticancer | 3D-QSAR (CoMFA), Docking | Established a model with high predictive ability (R²pred = 0.929) to identify key structural factors for cytotoxicity. | nih.gov |

| Anti-inflammatory Agents | Anti-inflammatory | QSAR, Cluster Analysis | Electronic properties like ELUMO and dipole moment were found to be dominant in modulating activity. | researchgate.net |

| 2-Amino-thiophene Derivatives | Antileishmanial | QSAR, Machine Learning, ADMET filters | Robust predictive models were created to screen compounds, leading to the identification of potent hits. | nih.gov |

| Genotoxic Compounds | Genotoxicity Prediction | Grid Search Support Vector Machine (GS-SVM), LDA | Developed a GS-SVM model with high accuracy (92.9% for training set) for classifying genotoxicity. | researchgate.net |

Advanced Applications As Molecular Building Blocks and Precursors

Precursors for Advanced Polymer Architectures

The thiophene (B33073) moiety of (+/-)-a-Propyl-2-thiophenemethanol is a key functional group for creating advanced polymers. It can act as an initiator, a monomer unit for electropolymerization, or a pendant group for post-polymerization modification, leading to materials with tailored electronic, optical, and surface properties.

Synthesis of Thiophene-Capped Polymeric Macromonomers

Thiophene-alcohols like (+/-)-a-Propyl-2-thiophenemethanol are effective initiators for the ring-opening polymerization of cyclic esters, yielding well-defined polymeric macromonomers with a terminal thiophene group. This "capping" strategy transforms standard insulating polymers into electroactive precursors.

A prominent example is the synthesis of thiophene-functionalized poly(ε-caprolactone) (PCL) using 3-thiophenemethanol (B153581) as an initiator. researchgate.netresearchgate.net In this process, the hydroxyl group of the thiophene derivative initiates the enzyme-catalyzed ring-opening polymerization of ε-caprolactone. researchgate.netresearchgate.net This biocatalytic pathway is considered an environmentally friendly method for producing biodegradable and biocompatible materials. researchgate.net The synthesis can be a two-step process where 3-thiophenemethanol first yields PCL with an α-thiophene end group, and subsequently, a molecule like 3-thiopheneacetic acid is added to introduce a ω-thiophene functionality, resulting in an α,ω-thiophene-capped macromonomer. researchgate.netresearchgate.net These resulting macromonomers, characterized by techniques such as NMR, FTIR, and GPC, are essentially polymer chains "tagged" with electroactive thiophene units at their ends. researchgate.netresearchgate.net This method has also been applied to other polymer systems, such as poly(ethylene oxide) (PEO) and polytetrahydrofuran (PTHF), using initiators like 3-thiophene ethanol. itu.edu.tritu.edu.tr

Development of Electropolymerizable Thiophene-Containing Copolymers

The thiophene-capped macromonomers serve as building blocks for creating complex copolymers through electropolymerization. researchgate.netresearchgate.net During this process, an electrical potential is applied, causing the terminal thiophene groups to polymerize, often with other comonomers like thiophene or pyrrole (B145914). researchgate.netresearchgate.netresearchgate.net This technique allows for the creation of various polymer architectures, including graft and block copolymers, which combine the properties of the constituent polymers. researchgate.net

For instance, the α,ω-thiophene-capped PCL macromonomers can be electrochemically copolymerized with thiophene, creating a conductive polymer network that incorporates the biodegradable PCL segments. researchgate.net The resulting copolymers are characterized by cyclic voltammetry and scanning electron microscopy to confirm their electroactivity and morphology. researchgate.netresearchgate.net This approach improves the mechanical and physical properties of polythiophenes by incorporating them into more robust insulating polymer backbones. researchgate.net

The properties of the final copolymer can be precisely tuned by several factors:

Comonomer Choice : Copolymerization with different monomers, such as 3,4-ethylenedioxythiophene (B145204) (EDOT) or pyrrole, allows for the tailoring of redox properties and energy levels. beilstein-journals.orgtubitak.gov.tr

Monomer Feed Ratio : Altering the ratio of the macromonomer to the comonomer in the polymerization feed can adjust the optical and redox characteristics of the resulting film. beilstein-journals.org

Structural Modification : Using functionalized thiophene derivatives allows for post-polymerization modifications, such as "click" reactions, to further tune surface properties like wettability and conductivity. rsc.org

Spectroelectrochemical analysis of such copolymers reveals their electronic properties; for example, a copolymer of a thiophene-based monomer with thiophene was found to have an electronic band gap of 2.00 eV and exhibited color changes from dark red in the reduced state to green in the oxidized state, demonstrating its potential for electrochromic devices. researchgate.net

Functionalization of Polyurethane Nanoparticles with Thiophene Derivatives

Polyurethane (PU) nanoparticles are widely explored for applications like drug delivery due to their biocompatibility and robust mechanical properties. nih.gov Functionalizing these nanoparticles with thiophene derivatives introduces new capabilities, such as fluorescence for bioimaging. iyte.edu.tr

A common strategy involves synthesizing fluorescent polythiophenes, using monomers like 3-thiophenemethanol, and then incorporating them into PU nanoparticles. iyte.edu.tr The synthesis of the PU nanoparticles themselves is often achieved through techniques like miniemulsion polymerization, which allows for good control over particle size (typically 10-500 nm), morphology, and stability. iyte.edu.tr The polythiophene can be integrated either by being encapsulated within the nanoparticle during its formation or by surface complexation between anionic and cationic polythiophenes. iyte.edu.tr This creates stable, fluorescent polyurethane soft nanoparticles suitable for bioimaging applications. iyte.edu.tr The functionalization possibilities are vast, allowing for the creation of multimodal agents, for instance, by combining fluorescent polythiophenes with magnetic gadolinium metals for dual-mode imaging. iyte.edu.tr

Functionalization of Inorganic and Carbon-Based Materials

The reactivity of (+/-)-a-Propyl-2-thiophenemethanol also extends to the functionalization of hard materials like carbons and silicates. The thiophene ring can strongly interact with or be catalytically polymerized on various surfaces, creating functional hybrid materials with enhanced properties for catalysis and adsorption.

Synthesis of Thiophene-Functionalized Zeolite-Templated Carbons

Zeolite-templated carbons (ZTCs) are a class of highly ordered porous carbon materials synthesized by using the crystalline structure of zeolites as a hard template. montana.edu Functionalizing these carbons with thiophene enhances their performance in specific applications, such as the removal of pollutants. researchgate.netresearchgate.net

A straightforward method for this functionalization involves impregnating a zeolite template (e.g., microporous Beta or mesoporous MCM-41) with 2-thiophenemethanol (B153580), a close structural analog of (+/-)-a-Propyl-2-thiophenemethanol. researchgate.netresearchgate.net The acidic sites within the zeolite's porous structure catalyze the polymerization of the 2-thiophenemethanol. researchgate.netresearchgate.net After polymerization, the zeolite template is dissolved, typically with hydrofluoric acid, leaving behind a thiophene-functionalized carbon replica of the zeolite's pores. researchgate.netosti.gov

The characteristics of the final ZTC material are highly dependent on the synthesis conditions, as detailed in the table below based on studies with 2-thiophenemethanol. researchgate.netresearchgate.net

| Parameter | Zeolite Template | Optimal Precursor Conc. | Key Outcome | Resulting Property |

| Template Type | MCM-41 (mesoporous) | 75% | Higher amount of strong acid sites promotes catalytic polymerization. | Highly ordered templated carbon with high mercury adsorption capacity (617.49 μg/g). researchgate.netresearchgate.net |

| Template Type | Beta (microporous) | 25% | Effective templating within smaller pore structure. | Functional carbon with good regeneration ability. researchgate.net |

| Precursor Conc. | Increasing concentration | - | Promotes filling of zeolite pores and formation of S=O and C-O functional groups. | Enhanced adsorption performance. researchgate.netresearchgate.net |

The resulting thiophene-functionalized ZTCs, with their high surface area and tailored functional groups (S=O, C-O), show excellent potential as adsorbents for removing heavy metals like ionic and organic mercury from liquids. researchgate.netresearchgate.net

Surface Chemistry Modifications and Adsorption Mechanism Studies on Functionalized Materials

The thiophene group enables robust surface functionalization and provides active sites for the adsorption of various species. The surface chemistry can be modified to create materials with high affinity for specific targets, such as heavy metal ions.

Surface Modification: Thiophene-based molecules can be grafted onto surfaces like silica (B1680970) or silicon dioxide using techniques such as "click" chemistry or by immobilizing thiophene-based ligands. acs.orgtandfonline.com This creates a new surface with tailored properties. For example, porous silica functionalized with a bi-thiophene ligand showed a high affinity for adsorbing toxic heavy metals like Hg²⁺, Cd²⁺, and Pb²⁺. tandfonline.com

Adsorption Mechanism: The mechanism of how molecules and ions adsorb onto these thiophene-functionalized surfaces is a subject of detailed study.

Chemisorption and π-System Interaction: Density Functional Theory (DFT) calculations on the adsorption of thiophene on iron sulfide (B99878) (FeS) surfaces show that flat-lying adsorption geometries are energetically favorable. nih.govwhiterose.ac.uk This involves significant charge transfer from the metal's d-band to the π-system of the thiophene ring, leading to strong chemisorption and a disruption of the ring's aromaticity. nih.govwhiterose.ac.uk

Coordination Bonding: In the case of lead ion (Pb²⁺) removal by thiophene-containing metal-organic frameworks (MOFs), spectroscopic evidence supports an adsorption mechanism involving η⁵-thiophene-Pb²⁺ coordination, where the lead ion forms a sandwich-like complex with the thiophene ring. researchgate.net

Chelation and Electrostatic Attraction: For the adsorption of mercury ions (Hg(II)) onto mesoporous materials functionalized with pyrrole-thiophene copolymers, the primary mechanism is the formation of a stable complex between the mercury ion and the nitrogen or sulfur atoms in the polymer via chelation and electrostatic forces. rsc.org

These studies highlight that the sulfur atom in the thiophene ring, along with the delocalized π-electron system, plays a crucial role in the strong and often selective binding of pollutants.

| Adsorbate | Functional Material | Proposed Adsorption Mechanism | Adsorption Energy / Capacity |

| Thiophene | FeS(111) surface | Tridentate structure (η³(2C, S)) with charge transfer from Fe d-band to thiophene π-system. nih.govwhiterose.ac.uk | -1.93 eV nih.gov |

| Pb²⁺ | DUT-67 (Thiophene-containing MOF) | η⁵-thiophene-Pb²⁺ sandwich complex coordination. researchgate.net | 98.5 mg/g researchgate.net |

| Hg(II) | MCM-41/co-(PPy-Tp) | Chelation and electrostatic attraction with N or S atoms. rsc.org | 537.15 mg/g rsc.org |

| Heavy Metals (Hg²⁺, Cd²⁺, Pb²⁺) | Silica-bound bi-thiophene ligand | Affinity towards toxic heavy metals. tandfonline.com | Not specified |

Chiral Building Blocks in Asymmetric Synthesis

The racemic compound (+/-)-α-Propyl-2-thiophenemethanol, once resolved into its individual enantiomers, serves as a valuable chiral building block in asymmetric synthesis. The stereochemically pure forms, (R)- and (S)-α-Propyl-2-thiophenemethanol, provide access to a variety of complex molecules where the thiophene ring and the chiral alcohol functionality are key structural elements. The resolution of such heteroaromatic alcohols is frequently accomplished through enzymatic methods, which offer high enantioselectivity under mild conditions.

Lipase-catalyzed kinetic resolution is a well-established and efficient method for separating enantiomers of racemic secondary alcohols, including those with heteroaromatic rings like thiophene. nih.govresearchgate.netrsc.orgmdpi.comresearchgate.net This technique typically involves the enantioselective acylation of the alcohol. For instance, lipases such as Candida antarctica lipase (B570770) B (CALB) or lipase from Pseudomonas cepacia can selectively acylate one enantiomer of the racemic alcohol, leaving the other unreacted. nih.govscielo.br This allows for the separation of the slower-reacting alcohol enantiomer from its newly formed ester counterpart. An alternative, but related approach is the enzymatic hydrolysis of a racemic ester, which can also yield an enantiomerically enriched alcohol. scielo.br

A more advanced strategy is the dynamic kinetic resolution (DKR), which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. nih.govd-nb.info This allows for a theoretical yield of 100% for a single desired enantiomer, rather than the 50% maximum of standard kinetic resolution. Ruthenium complexes are often employed as efficient racemization catalysts for secondary alcohols, working in tandem with the lipase. nih.gov Such methods have been successfully applied to a wide range of heteroaromatic alcohols, yielding enantiomerically pure products for the first time in many cases. nih.govd-nb.info

Role in the Construction of Complex Chiral Molecules and Scaffolds

Enantiomerically pure α-propyl-2-thiophenemethanol is a versatile precursor for synthesizing more complex chiral molecules and scaffolds, particularly those of interest in medicinal chemistry. The thiophene moiety is a recognized bioisostere for the phenyl group and is present in numerous pharmaceuticals. The ability to introduce this ring with a defined stereocenter at the α-position is of significant synthetic value.

Chiral thiophene-containing alcohols are key intermediates in the synthesis of important drug classes. For example, the enantioselective synthesis of the secondary alcohol moiety in antidepressant precursors like duloxetine (B1670986) involves the resolution of compounds structurally similar to α-propyl-2-thiophenemethanol. scielo.br An undergraduate laboratory experiment has been designed around the synthesis and enzymatic resolution of 3-chloro-1-(thiophen-2-yl)propan-1-ol, highlighting the importance of such chiral thiophene alcohols as building blocks. scielo.br

Furthermore, research into the synthesis of natural products has explored the use of chiral thiophene-containing intermediates. In studies investigating the "memory of chirality" effect in Friedel-Crafts alkylation reactions, a chiral thiophene alcohol was used as a starting material. d-nb.info Although in this specific case the non-silyl-containing thiophene compound yielded a nearly racemic product, it underscores the interest in using such building blocks for carbon-carbon bond formation. d-nb.info The development of asymmetric transfer hydrogenation methods has also enabled the synthesis of various chiral 1,2-amino alcohols containing a thiophene ring with high enantiomeric excess, demonstrating another pathway to complex chiral structures from thiophene-based precursors. acs.org

The following table summarizes the results of enzymatic resolutions for analogous thiophene-containing alcohols, illustrating the feasibility of obtaining enantiomerically pure building blocks.

| Substrate | Biocatalyst | Method | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| rac-3-chloro-1-(thiophen-2-yl)propyl acetate (B1210297) | Candida antarctica lipase B | Hydrolysis | (R)-3-chloro-1-(thiophen-2-yl)propan-1-ol | 10-19 | 90-95 | scielo.br |

| rac-2-(2-chloro-1-hydroxyethyl) thiophene | Novozym 435 | Acylation | (S)-2-(2-chloro-1-hydroxyethyl)thiophene | 48.6 | 98.5 | researchgate.net |

| rac-1-(thiophen-2-yl)ethanol | Lk-ADH-Prince (racemization) & MsAcT (acylation) | DKR | (R)-1-(thiophen-2-yl)ethyl acetate | >99 | 98 | d-nb.info |

Q & A

Q. What computational methods are suitable for predicting the physicochemical properties of (±)-α-Propyl-2-thiophenemethanol?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.